REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)N.N(OC(C)(C)C)=O.[I:21]I.OS([O-])=O.[Na+]>C(Cl)(Cl)Cl>[I:21][C:5]1[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=[C:3]([O:2][CH3:1])[CH:4]=1 |f:3.4|
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Name
|
|
Quantity
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100 mg
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Type
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reactant
|
Smiles
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COC=1C=C(N)C=C(C1)C(F)(F)F
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Name
|
|
Quantity
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5.2 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
124 μL
|
Type
|
reactant
|
Smiles
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N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
266 mg
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was maintained at this temperature for an hour and thirty minutes
|
Type
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TEMPERATURE
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Details
|
The reaction was then cooled to room temperature
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Type
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EXTRACTION
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Details
|
The mixture was extracted with EtOAc (50 mL)
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Type
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WASH
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Details
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the organic extracts were washed with aq. NaHSO3 (3×50 mL) and brine (20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography with 1% to 15% EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=CC(=C1)C(F)(F)F)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |